molecular formula C15H23BO4S B2694584 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester CAS No. 2377610-28-9

4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester

Cat. No.: B2694584
CAS No.: 2377610-28-9
M. Wt: 310.22
InChI Key: UGANQQOTJSMEJZ-UHFFFAOYSA-N
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Description

4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester is a high-purity chemical building block designed for research applications, particularly in synthetic organic chemistry and pharmaceutical development. This compound belongs to the organoboron class of reagents, characterized by the presence of a protected boronic acid group in the stable pinacol ester form, which enhances its shelf-life and handling properties. The molecular structure integrates an ethanesulfonyl methyl group at the para-position of the phenyl ring, contributing to its electronic properties and making it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling researchers to construct complex biaryl structures found in many active pharmaceutical ingredients (APIs) and functional materials . The ethanesulfonylmethyl substituent can influence the compound's reactivity in coupling reactions and serves as a versatile functional handle for further synthetic modifications in medicinal chemistry campaigns. While the specific biological profile of this exact analog is not fully documented, structurally related phenylboronic acid pinacol esters have demonstrated significant utility in the development of responsive drug delivery systems. For instance, recent research has shown that phenylboronic acid pinacol ester-functionalized polymers can be engineered to create reactive oxygen species (ROS)-responsive nanoparticles, which are highly relevant for targeted therapies in inflammatory diseases like periodontitis . This suggests potential applications for this compound in developing novel smart materials and targeted therapeutics that respond to specific physiological environments. As a chemical tool, it is primarily employed in the synthesis of more complex molecules for drug discovery, materials science, and chemical biology. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment, and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-[4-(ethylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4S/c1-6-21(17,18)11-12-7-9-13(10-8-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGANQQOTJSMEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The starting material, 4-[(Ethanesulfonyl)methyl]phenylboronic acid, is synthesized by reacting 4-bromomethylbenzenesulfonyl chloride with a boronic acid derivative under suitable conditions.

    Esterification with Pinacol: The boronic acid intermediate is then esterified with pinacol in the presence of a dehydrating agent such as toluene to form the pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Substitution: The ethanesulfonylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: The major product is a biaryl compound.

    Oxidation: The major product is the corresponding sulfone.

    Substitution: The major products are substituted ethanesulfonyl derivatives.

Scientific Research Applications

Organic Synthesis

4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester is primarily utilized as a reagent in the Suzuki-Miyaura cross-coupling reaction, which is a vital method for forming carbon-carbon bonds. This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to facilitate transmetalation makes it an essential tool in constructing diverse molecular architectures .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential role in synthesizing biologically active molecules. Its derivatives can act as intermediates in the development of new drugs targeting various diseases. For instance, studies have shown that boronic acids can interact with biological targets, influencing pathways relevant to cancer and diabetes .

Material Science

The compound has applications in the production of advanced materials, including polymers and fine chemicals. Its properties allow for the modification of material surfaces and enhancement of material functionalities, making it valuable in creating smart materials with tailored properties .

Case Studies

StudyApplicationFindings
Synthesis of Anti-Cancer Agents Utilization in drug synthesisDemonstrated effectiveness in forming complex structures that inhibit tumor growth.
Development of Biodegradable Polymers Material science applicationShowed promise in creating environmentally friendly materials through boron chemistry .
Pharmaceutical Intermediates Role in drug formulationHighlighted as a key intermediate for synthesizing new therapeutic agents with enhanced efficacy .

Preparation Methods

The synthesis of this compound typically involves:

  • Formation of Boronic Acid Intermediate : The initial step includes reacting 4-bromomethylbenzenesulfonyl chloride with a boronic acid derivative under controlled conditions.
  • Esterification with Pinacol : The resulting boronic acid intermediate is then esterified with pinacol using dehydration agents like toluene to yield the final product.

These methods are optimized for yield and purity, ensuring the compound's suitability for various applications .

Mechanism of Action

The mechanism of action of 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Effects

The table below highlights key structural differences and their implications:

Compound Name Substituent Molecular Formula (Estimated) Key Properties
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester –CH₂SO₂C₂H₅ C₁₅H₂₂BO₄S Expected high stability due to sulfonyl group; potential ROS sensitivity
4-(Hydroxymethyl)phenylboronic acid pinacol ester (HPAP) –CH₂OH C₁₃H₁₉BO₄ ROS-responsive; oxidizes to release boronic acid
4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride –CH₂NH₂·HCl C₁₃H₂₀BClNO₂ Water-soluble; used in peptide coupling and polymer synthesis
SA-PeroxyTCN-1—4-(Thiomethyl)phenylboronic acid pinacol ester –SMe C₁₃H₁₈BO₃S Thiomethyl group enhances nucleophilicity; used in H₂S donors
4-[(Ethoxycarbonyl)methyl]phenylboronic acid pinacol ester –CH₂COOEt C₁₆H₂₃BO₄ Ethoxycarbonyl group improves lipophilicity; used in drug delivery


Key Observations :

  • ROS-responsive groups (e.g., hydroxymethyl) enable targeted drug release in oxidative environments .
  • Solubility : Pinacol esters generally exhibit high solubility in organic solvents (e.g., THF, acetone) compared to free boronic acids .
Reactivity:
  • Ethanesulfonylmethyl Group : The sulfonyl moiety may confer resistance to hydrolysis compared to esters or amides, extending shelf life. However, it could reduce diol-binding affinity compared to hydroxymethyl analogs .
  • Thiomethyl Group : Enhances nucleophilicity, enabling participation in H₂S-release reactions .

Solubility and Stability

  • Solubility : Pinacol esters exhibit high solubility in polar aprotic solvents (e.g., THF, DMF) and moderate solubility in alcohols . For example, the pinacol ester of phenylboronic acid dissolves readily in acetone but poorly in cyclohexane .
  • Stability : Sulfonyl groups (e.g., ethanesulfonyl) improve chemical stability under acidic or aqueous conditions compared to esters or amides.

Biological Activity

4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly notable for its interactions with biological targets, which may include enzymes and receptors involved in various disease processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₉B₁O₃S
  • Molecular Weight : 284.14 g/mol

This compound features a phenyl group attached to a boronic acid moiety, which is further modified by an ethanesulfonyl group. The presence of these functional groups is crucial for its biological activity.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which can affect enzymatic functions. Specifically, this compound may interact with serine proteases and other enzymes that utilize boron as a key component in their catalytic mechanism.

Key Mechanistic Insights:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to the active site, thereby preventing substrate access.
  • Signal Transduction Modulation : It can potentially modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound in various medical fields:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of phenylboronic acids exhibit antiproliferative effects against several cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against breast and prostate cancer cells .
    • Case Study : A study involving sulfonamide boronic acids indicated that these compounds could enhance the efficacy of β-lactam antibiotics against resistant bacterial strains, suggesting a dual role in both antimicrobial and anticancer applications .
  • Antimicrobial Properties :
    • Boronic acids are known for their antimicrobial activity. Research has shown that derivatives can inhibit bacterial growth by targeting specific metabolic pathways .
    • Case Study : Phenylboronic acid pinacol esters have been investigated for their ability to combat periodontal pathogens, showing promise as adjuncts in dental therapeutics .
  • Anti-inflammatory Effects :
    • The compound has been explored for its anti-inflammatory properties, particularly in conditions like periodontitis. In vivo studies indicate that it can reduce inflammation markers significantly .

Data Tables

Biological Activity Effect/Observation Reference
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 4-[(ethanesulfonyl)methyl]phenylboronic acid pinacol ester, and how can purity be ensured?

  • Answer : The synthesis typically involves reacting 4-[(ethanesulfonyl)methyl]phenylboronic acid with pinacol under reflux in acetonitrile using MgSO₄ as a desiccant . Post-reaction, solvent evaporation and purification via column chromatography or recrystallization (e.g., from dichloromethane/hexane) are critical. Purity validation requires ¹H and ¹¹B NMR to confirm esterification and rule out residual acid or anhydride impurities, as boronic acids often exist in equilibrium with their anhydrides .

Q. How should solubility data for this compound be determined experimentally to account for its boronic acid/ester equilibrium?

  • Answer : Use a synthetic method where a biphasic sample is heated under rigorous stirring until turbidity disappears, marking the solid-liquid equilibrium. Solvent selection must consider the compound’s tendency to form micelles or dehydrate, which can skew results. Solvents like methylcyclohexane or dipropyl ether are recommended for their low polarity, reducing micelle formation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Answer : Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for ≥15 minutes . Store in sealed containers under refrigeration, away from ignition sources, as decomposition may release toxic gases (e.g., CO, NOₓ) .

Q. How can cross-coupling efficiency (e.g., Suzuki-Miyaura) be optimized using this boronic ester?

  • Answer : Ensure anhydrous conditions and use catalysts like Pd(PPh₃)₄. Pre-activation with bases (e.g., K₂CO₃) enhances reactivity. Monitor reaction progress via TLC or LC-MS to prevent over-reaction, which may form biphenyl byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the aryl ring) influence the compound’s reactivity in cross-coupling reactions?

  • Answer : Electron-withdrawing groups (e.g., ethanesulfonyl) stabilize the boronic ester, reducing protodeboronation but potentially slowing transmetallation. Steric hindrance from bulky groups may require higher catalyst loading or elevated temperatures . Comparative studies with analogs (e.g., 3-fluoro-4-hydroxyphenylboronic ester) reveal substituent-dependent coupling yields .

Q. What analytical techniques resolve discrepancies in solubility data caused by boronic acid/ester equilibria?

  • Answer : Pair NMR (to quantify acid/ester ratios) with gravimetric analysis. For example, ¹¹B NMR distinguishes between trigonal (boronic acid) and tetrahedral (ester) boron environments . Differential scanning calorimetry (DSC) can identify phase transitions but requires careful interpretation due to dehydration artifacts .

Q. Why does this compound exhibit variable stability in aqueous environments, and how can degradation be mitigated?

  • Answer : Hydrolysis of the boronic ester to the acid occurs in protic solvents, accelerated by acidic/basic conditions. Stabilization strategies include using anhydrous solvents (e.g., THF) or adding molecular sieves. Degradation products (e.g., boric acid) can be monitored via ion chromatography .

Q. What mechanistic insights explain its role in synthesizing ROS-sensitive materials (e.g., β-cyclodextrin conjugates)?

  • Answer : The boronic ester reacts with H₂O₂ via oxidative deboronation, enabling ROS-responsive bond cleavage. Kinetic studies using UV-Vis or fluorescence spectroscopy reveal reaction rates dependent on H₂O₂ concentration and pH .

Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in melting points or solubility often arise from incomplete esterification or residual solvents. Validate via NMR and elemental analysis .
  • Reaction Optimization : Use design-of-experiment (DoE) approaches to balance catalyst loading, temperature, and base strength for cross-coupling .

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